Cas no 2039-90-9 (2,6-Dimethylstyrene)

2,6-Dimethylstyrene 化学的及び物理的性質
名前と識別子
-
- Benzene,2-ethenyl-1,3-dimethyl-
- 2-ethenyl-1,3-dimethylbenzene
- 1,3-Dimethyl-2-vinylbenzene
- 2,6-dimethyl-1-vinylbenzene
- 2,6-DIMETHYLSTYRENE
- 2,6-Dimethyl-styrol
- 2,6-dimethylvinylbenzene
- 2-ethenyl-1,3-dimethyl-benzene
- Benzene,2-ethenyl-1,3-dimethyl
- Styrene,2,6-dimethyl
- CS-0158030
- EINECS 218-029-4
- AB89892
- Styrene, 2,6-dimethyl-
- DTXSID20174333
- AS-76434
- OWRKXOZFTROHSH-UHFFFAOYSA-N
- FT-0709167
- D94584
- NS00021826
- W-206512
- MFCD00014938
- 2-ethenyl-1, 3-dimethylbenzene
- 2039-90-9
- 2,6-dimethyl-styrene
- 1,3-Dimethyl-2-ethenylbenzene
- Benzene, 2-ethenyl-1,3-dimethyl-
- EN300-1856683
- AKOS006283306
- DB-098358
- DTXCID3096824
- 2,6-Dimethylstyrene
-
- MDL: MFCD00014938
- インチ: InChI=1S/C10H12/c1-4-10-8(2)6-5-7-9(10)3/h4-7H,1H2,2-3H3
- InChIKey: OWRKXOZFTROHSH-UHFFFAOYSA-N
- ほほえんだ: C=CC1=C(C)C=CC=C1C
計算された属性
- せいみつぶんしりょう: 132.09400
- どういたいしつりょう: 132.093900383g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 0.9010
- ゆうかいてん: -38.6°C
- ふってん: 189.15°C (estimate)
- フラッシュポイント: 56.8±10.3 °C
- 屈折率: 1.5330
- PSA: 0.00000
- LogP: 2.94640
- じょうきあつ: 1.0±0.2 mmHg at 25°C
2,6-Dimethylstyrene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,6-Dimethylstyrene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
2,6-Dimethylstyrene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UX193-50mg |
2,6-Dimethylstyrene |
2039-90-9 | 95% mix TBC as stabilizer | 50mg |
239.0CNY | 2021-07-14 | |
Ambeed | A499736-100mg |
2,6-Dimethylstyrene |
2039-90-9 | 95% mix TBC as stabilizer | 100mg |
$65.0 | 2025-02-25 | |
abcr | AB444357-250mg |
1,3-Dimethyl-2-vinylbenzene, min. 95%; . |
2039-90-9 | 250mg |
€213.00 | 2025-02-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228670-1g |
2,6-Dimethylstyrene |
2039-90-9 | 95% mix TBC as stabilizer | 1g |
¥1983 | 2023-04-15 | |
abcr | AB444357-1 g |
1,3-Dimethyl-2-vinylbenzene, min. 95%; . |
2039-90-9 | 1g |
€388.80 | 2023-07-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31845-1g |
2,6-Dimethylstyrene |
2039-90-9 | 95% mix TBC as stabilizer | 1g |
¥1947.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31845-250mg |
2,6-Dimethylstyrene |
2039-90-9 | 95% mix TBC as stabilizer | 250mg |
¥774.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31845-100mg |
2,6-Dimethylstyrene |
2039-90-9 | 95% mix TBC as stabilizer | 100mg |
¥516.0 | 2024-07-18 | |
Enamine | EN300-1856683-0.25g |
2-ethenyl-1,3-dimethylbenzene |
2039-90-9 | 0.25g |
$513.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228670-250mg |
2,6-Dimethylstyrene |
2039-90-9 | 95% mix TBC as stabilizer | 250mg |
¥845 | 2023-04-15 |
2,6-Dimethylstyrene 関連文献
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1. Sites of successive bromination of the ambident nucleophiles 2-methoxy-, 2,4-dimethoxy- and 2,4,6-trimethoxy-benzylidenefluorenes and 2,2-dimesityl-1-tert-butylethenolBagrat A. Shainyan,Irina Eventova,Zvi Rappoport J. Chem. Soc. Perkin Trans. 1 1993 1281
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2. Conformations and internal rotation of simple 1-alkenylnaphthalenes, studied by dynamic nuclear magnetic resonance spectroscopy, nuclear Overhauser effects, and molecular mechanics calculationsJ. E. Anderson,D. J. D. Barkel,J. E. Parkin J. Chem. Soc. Perkin Trans. 2 1987 955
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3. 503. Some nuclear-methylated styrenes and related compounds. Part IIG. T. Kennedy,F. Morton J. Chem. Soc. 1949 2383
-
Bao Gao,Guoying Zhang,Xibing Zhou,Hanmin Huang Chem. Sci. 2018 9 380
-
5. 503. Some nuclear-methylated styrenes and related compounds. Part IIG. T. Kennedy,F. Morton J. Chem. Soc. 1949 2383
-
Evgenii T. Denisov,Taisa G. Denisova Russ. Chem. Rev. 2002 71 417
-
7. Reinvestigation of the formaldehyde–aniline condensation. Part 4. Ultraviolet photoelectron and electron transmission spectra of N-methyleneaniline and its symmetric dimethyl ring-substituted homologues and semiempirical theoretical evaluationsGiuseppe Distefano,Angelo G. Giumanini,Alberto Modelli,Gabriella Poggi J. Chem. Soc. Perkin Trans. 2 1985 1623
2,6-Dimethylstyreneに関する追加情報
2,6-Dimethylstyrene: A Comprehensive Overview
The compound with CAS No. 2039-90-9, commonly referred to as 2,6-Dimethylstyrene, is a versatile and intriguing chemical entity that has garnered significant attention in both academic and industrial circles. This compound, a derivative of styrene with two methyl groups attached at the 2 and 6 positions of the benzene ring, exhibits unique chemical properties that make it valuable in various applications. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements in research related to 2,6-Dimethylstyrene.
2,6-Dimethylstyrene is an aromatic compound with the molecular formula C11H14. Its structure consists of a benzene ring substituted with two methyl groups at the 2 and 6 positions and a vinyl group (-CH2CH2) at the para position. This arrangement imparts 2,6-Dimethylstyrene with distinct electronic and steric properties. The compound is typically a colorless liquid with a pleasant odor, making it suitable for use in various industries.
The synthesis of 2,6-Dimethylstyrene involves several methods, including the alkylation of styrene derivatives or the direct coupling of appropriate precursors. Recent studies have explored more efficient and environmentally friendly synthesis routes, such as catalytic processes using transition metal catalysts. These advancements have not only improved the yield but also reduced the environmental footprint of production processes.
One of the most notable applications of 2,6-Dimethylstyrene is in the polymer industry. The compound serves as a monomer for producing thermoplastic elastomers and high-performance polymers. Its ability to undergo polymerization under mild conditions makes it an attractive choice for manufacturing lightweight and durable materials. Additionally, 2,6-Dimethylstyrene is used in the production of adhesives, coatings, and sealants due to its excellent bonding properties.
In recent years, researchers have focused on leveraging the unique properties of 2,6-Dimethylstyrene for advanced applications. For instance, studies have demonstrated its potential as a precursor for synthesizing functional polymers with tailored mechanical and thermal properties. Moreover, 2,6-Dimethylstyrene has shown promise in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. Its biocompatibility and ability to form porous structures make it an ideal candidate for these emerging fields.
The chemical stability of 2,6-Dimethylstyrene is another area that has been extensively studied. Recent research has highlighted its resistance to oxidative degradation under certain conditions, which enhances its suitability for long-term applications in harsh environments. Furthermore, investigations into its reactivity with various chemical agents have provided insights into its potential use in cross-linking reactions and polymer modification.
In terms of environmental impact, efforts have been made to assess the biodegradability and toxicity of 2,6-Dimethylstyrene. Studies indicate that under specific conditions, the compound can undergo microbial degradation, reducing its persistence in natural ecosystems. However, further research is required to fully understand its environmental fate and develop strategies for minimizing ecological risks.
The versatility of 2,6-Dimethylstyrene extends to its role as an intermediate in organic synthesis. Its ability to participate in various reaction pathways makes it a valuable building block for constructing complex molecules. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically enriched derivatives of 2,6-Dimethylstyrene, opening new avenues for chiral chemistry applications.
In conclusion, 2039-90-9 (or 2,6-Dimethylstyrene) stands out as a multifaceted compound with a wide range of applications across diverse industries. Ongoing research continues to uncover new potential uses and improve existing processes involving this compound. As scientific understanding deepens and technological innovations emerge, 2039-90-9 (or 2,6-Dimethylstyrenes) will undoubtedly play an increasingly important role in shaping future materials science and biotechnology landscapes.
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